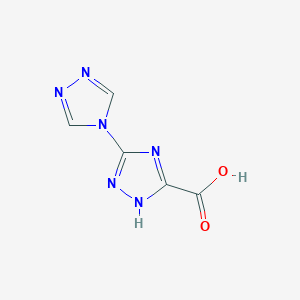

2H-3,4'-双-1,2,4-三唑-5-羧酸

描述

2H-3,4’-Bi-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C5H4N6O2 . It belongs to the class of triazoles, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . Triazoles are known for their ability to bind in biological systems with a variety of enzymes and receptors, thus exhibiting versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives, including 2H-3,4’-Bi-1,2,4-triazole-5-carboxylic acid, often involves the reaction of aminonitrile with various alkyl and aryl nitriles under mild conditions . The process is known for its high regioselectivity, good functional group tolerance, and wide substrate scope .Molecular Structure Analysis

The molecular structure of 2H-3,4’-Bi-1,2,4-triazole-5-carboxylic acid comprises a triazole nucleus, which is a nitrogenous heterocyclic moiety . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis

Triazole compounds, including 2H-3,4’-Bi-1,2,4-triazole-5-carboxylic acid, are known for their antimicrobial, antioxidant, and antiviral potential . They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .Physical And Chemical Properties Analysis

The predicted physical and chemical properties of 2H-3,4’-Bi-1,2,4-triazole-5-carboxylic acid include a boiling point of 623.4±38.0 °C, a density of 2.12±0.1 g/cm3, and a pKa of 8.81±0.40 .科学研究应用

- Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

- They are also important in organocatalysis, agrochemicals, and materials science .

- However, adverse events such as hepatotoxicity and hormonal problems lead to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

- High nitrogen containing heterocyclic systems have been the subject of growing study over the past ten years due to its usefulness in a variety of applications, including propellants, explosives, pyrotechnics, and particularly chemotherapy .

Pharmacology

Chemotherapy

Antifungal Therapy

- Triazole compounds have been used in the treatment of various viral infections. For example, Ribavirin, a triazole derivative, is used as an antiviral medication .

Antiviral Therapy

Antimigraine Therapy

Anxiolytic Therapy

Antidepressant Therapy

Antitumoral Therapy

Antiepileptic Therapy

Antihypertensive Therapy

- In the field of agrochemistry, triazoles are used in the formulation of various pesticides and plant growth regulators .

- Triazoles have found applications in materials science due to their ability to form stable structures .

- Triazoles are used in the synthesis of a variety of heterocyclic compounds, which are vital for living creatures .

- Various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .

Organocatalysis

Agrochemistry

Materials Science

Synthesis of Heterocyclic Compounds

Antimicrobial Agent

Drug Discovery

安全和危害

While specific safety and hazard information for 2H-3,4’-Bi-1,2,4-triazole-5-carboxylic acid was not found, it’s important to note that similar compounds, such as 3-Amino-1,2,4-triazole-5-carboxylic acid, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N6O2/c12-4(13)3-8-5(10-9-3)11-1-6-7-2-11/h1-2H,(H,12,13)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTDCIJKOJDFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1C2=NNC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-3,4'-Bi-1,2,4-triazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

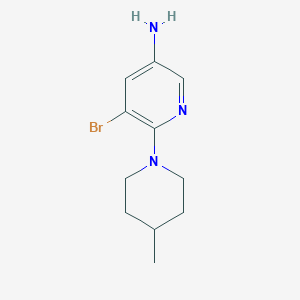

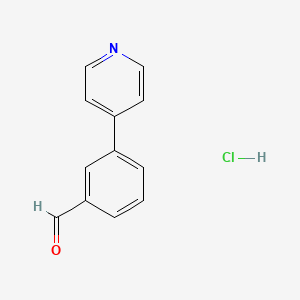

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-Fluoro-4-(2-furylmethoxy)phenyl]amine hydrochloride](/img/structure/B1449117.png)

![(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride](/img/structure/B1449118.png)

![[2-(2-Bromo-4-methylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1449119.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride](/img/structure/B1449122.png)

![6-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449127.png)

![4b,5,6,7,8,8a-Hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1449129.png)

![6-Bromothiazolo[4,5-c]pyridine](/img/structure/B1449131.png)

![tert-Butyl 1-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B1449132.png)

![3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B1449135.png)